molecular formula C12H23O14P B12792756 L-Glc6P(b1-1b)L-Glc

L-Glc6P(b1-1b)L-Glc

Cat. No.: B12792756
M. Wt: 422.28 g/mol
InChI Key: LABSPYBHMPDTEL-JGZVXCDNSA-N
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Description

L-Glc6P(β1-1β)L-Glc is a phosphorylated disaccharide composed of two L-glucose units linked via a β1-1β glycosidic bond, with one unit phosphorylated at the 6-position. This compound is of significant interest in microbial metabolism studies, particularly in organisms capable of catabolizing L-glucose, such as Paracoccus species 43P . However, strain 43P exhibits unique L-glucose catabolic activity, involving intracellular phosphorylation to form L-Glc6P(β1-1β)L-Glc as a metabolic intermediate . This pathway highlights the enzymatic adaptability of certain bacteria to non-canonical substrates, offering insights into novel biodegradation mechanisms.

Properties

Molecular Formula

C12H23O14P

Molecular Weight

422.28 g/mol

IUPAC Name

[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H23O14P/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m0/s1

InChI Key

LABSPYBHMPDTEL-JGZVXCDNSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)COP(=O)(O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glc6P(b1-1b)L-Glc typically involves the phosphorylation of glucose derivatives. One common method is the enzymatic phosphorylation using glucokinase or hexokinase enzymes, which catalyze the transfer of a phosphate group from ATP to glucose . The reaction conditions usually require a buffered aqueous solution with optimal pH and temperature for enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Microorganisms such as Escherichia coli can be genetically engineered to overproduce the necessary enzymes for glucose phosphorylation. The fermentation process is followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

L-Glc6P(b1-1b)L-Glc undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form gluconic acid derivatives.

    Reduction: Reduction reactions can convert it back to glucose.

    Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions include gluconic acid derivatives, dephosphorylated glucose, and various substituted glucose derivatives .

Scientific Research Applications

L-Glc6P(b1-1b)L-Glc has numerous applications in scientific research:

Mechanism of Action

L-Glc6P(b1-1b)L-Glc exerts its effects primarily through its role as an intermediate in the glycolysis and pentose phosphate pathways. It is transported into cells via glucose transporters and subsequently phosphorylated by hexokinase or glucokinase. This phosphorylation traps the glucose molecule within the cell, allowing it to undergo further metabolic processes. The compound also acts as a substrate for glucose-6-phosphate dehydrogenase, which is crucial for the oxidative phase of the pentose phosphate pathway .

Comparison with Similar Compounds

Structural and Stereochemical Differences

L-Glc6P(β1-1β)L-Glc is distinguished from similar phosphorylated disaccharides by its L-configuration and β1-1β linkage. Key comparisons include:

Compound Configuration Glycosidic Bond Phosphorylation Metabolic Relevance
L-Glc6P(β1-1β)L-Glc L-glucose β1-1β 6-position Intermediate in L-glucose catabolism in Paracoccus 43P
D-Glc6P(α1-1α)D-Glc D-glucose α1-1α 6-position Common in glycogen metabolism (e.g., in humans and E. coli)
L-Glc6P(α1-1β)L-Glc L-glucose α1-1β 6-position Hypothetical isomer; no known natural occurrence
D-Glc6P(β1-1β)D-Glc D-glucose β1-1β 6-position Rare; observed in synthetic oligosaccharides with limited biological activity

Key Findings :

  • Enantiomeric Specificity: Strain 43P’s L-glucose utilization is enantiomer-specific, as its close relative P. denitrificans NBRC 102528<sup>T</sup> cannot metabolize L-glucose .
  • Analytical Challenges : Reversed-phase LC–MS struggles to resolve D- and L-glucose enantiomers even after derivatization with PMP (1-phenyl-3-methyl-5-pyrazolone), complicating the study of L-Glc6P(β1-1β)L-Glc .
Metabolic Pathways
  • L-Glc6P(β1-1β)L-Glc : In Paracoccus 43P, L-glucose is phosphorylated intracellularly, forming L-Glc6P(β1-1β)L-Glc, which is subsequently cleaved by a unique phosphorylase into L-glucose-6-phosphate (L-Glc6P) for entry into central metabolism .
  • D-Glc6P(α1-1α)D-Glc : In contrast, D-glucose is phosphorylated to D-Glc6P and incorporated into glycogen via α1-4 or α1-6 linkages in most organisms. The β1-1β linkage in L-Glc6P(β1-1β)L-Glc prevents cross-reactivity with D-glucose metabolic enzymes, underscoring stereochemical constraints in metabolism .
Functional and Regulatory Implications
  • Biodegradation Potential: The ability of Paracoccus 43P to degrade L-glucose suggests applications in bioremediation of synthetic L-sugar contaminants, which are resistant to conventional microbial breakdown .
  • Regulatory Ambiguities: Projects like UWIN’s B1-1b highlight the need for standardized guidelines in analyzing alternative substrates (e.g., roof runoff), paralleling challenges in quantifying L-Glc6P(β1-1β)L-Glc in environmental samples .

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